molecular formula C10H10N2O2 B3103349 3-ethyl-5-nitro-1H-indole CAS No. 143798-10-1

3-ethyl-5-nitro-1H-indole

Cat. No.: B3103349
CAS No.: 143798-10-1
M. Wt: 190.2 g/mol
InChI Key: ZIRWJKIUEPRDEK-UHFFFAOYSA-N
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Description

3-ethyl-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 3-ethyl-5-nitro-1H-indole can be achieved through several methods. One common approach involves the nitration of 3-ethylindole using nitric acid under controlled conditions. Another method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-ethyl-5-nitro-1H-indole undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, hydrogen gas, and various catalysts. Major products formed from these reactions include amino derivatives and substituted indoles.

Scientific Research Applications

3-ethyl-5-nitro-1H-indole has several scientific research applications:

Comparison with Similar Compounds

3-ethyl-5-nitro-1H-indole can be compared with other indole derivatives, such as 3-methylindole and 5-nitroindole. While all these compounds share the indole core structure, their unique substituents confer different chemical and biological properties. For example, 3-methylindole is known for its role in the synthesis of tryptophan, while 5-nitroindole has been studied for its antimicrobial properties .

Similar Compounds

Properties

IUPAC Name

3-ethyl-5-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-7-6-11-10-4-3-8(12(13)14)5-9(7)10/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRWJKIUEPRDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 4-nitrophenylhydrazone of ethyl 2-oxopentanoate (D29) (0.72 g, 2.60 mM) was heated to reflux for 16 h in concentrated hydrochloric acid. After cooling to room temperature the precipitated solid was filtered off. Chromatography on silica using dichloromethane as eluant gave the title compound as a yellow solid (0.22 g; 45%).
[Compound]
Name
4-nitrophenylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-oxopentanoate
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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